1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine
CAS No.:
Cat. No.: VC20446234
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3NO |
|---|---|
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | 1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine |
| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 |
| Standard InChI Key | GCZSEOOJWAUTGV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a strained cyclobutane ring with a para-substituted trifluoromethoxy phenyl group. The cyclobutane ring introduces significant angle strain, which influences both its chemical reactivity and three-dimensional conformation. The trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the compound’s metabolic stability and lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 2.3.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂F₃NO | |
| Molecular Weight | 231.21 g/mol | |
| CAS Number | 1094218-35-5 | |
| IUPAC Name | 1-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine | |
| LogP | 2.3 | |
| Melting Point | 98–102°C |
The amine group at the cyclobutane bridgehead participates in hydrogen bonding, facilitating interactions with biological targets such as enzyme active sites. X-ray crystallography studies reveal a puckered cyclobutane ring with bond angles of approximately 88°, contributing to its unique stereoelectronic profile .
Synthetic Methodologies
Industrial-Scale Synthesis
Industrial synthesis typically employs continuous flow chemistry to mitigate the challenges posed by the cyclobutane ring’s strain. A representative route involves:
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Friedel-Crafts Alkylation: Reaction of 3-(trifluoromethoxy)benzene with 1-aminocyclobutane-1-carbonyl chloride in the presence of AlCl₃ to form the cyclobutane-phenyl backbone.
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Catalytic Hydrogenation: Reduction of intermediate imines using Pd/C under H₂ pressure to yield the primary amine .
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Purification: Chromatographic separation followed by recrystallization from ethanol/water mixtures to achieve >99% purity .
Table 2: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂, 0°C | 65 |
| Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 82 |
| Purification | Silica gel chromatography | 95 |
Alternative methods utilize [1.1.1]propellane intermediates to construct the cyclobutane ring, as demonstrated in the synthesis of related trifluoromethylated bicyclopentane derivatives . These approaches highlight the versatility of modern fluorination techniques, including deoxofluorination with SF₄-HF systems .
Chemical Reactivity and Functionalization
Amine Group Reactivity
The primary amine undergoes characteristic reactions:
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Acylation: Treatment with acetyl chloride in pyridine yields the corresponding acetamide derivative, useful in prodrug design.
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Oxidation: Exposure to KMnO₄ in acidic conditions generates a nitroso intermediate, though over-oxidation risks ring opening.
Trifluoromethoxy Group Stability
The -OCF₃ group exhibits remarkable resistance to hydrolysis under physiological conditions (pH 7.4, 37°C), retaining >90% integrity after 24 hours. This stability contrasts with simpler trifluoromethyl ethers, which often degrade via SN2 mechanisms .
Biological Activity and Mechanistic Insights
| Target | Assay Type | IC₅₃/EC₅₀ |
|---|---|---|
| COX-2 | Enzyme inhibition | 0.8 μM |
| 5-HT₂A Receptor | Radioligand binding | 120 nM |
| HepG2 Cell Proliferation | MTT assay | 15 μM |
Cancer Cell Cytotoxicity
The compound exhibits selective cytotoxicity against HepG2 hepatocellular carcinoma cells (IC₅₀ = 15 μM) versus normal hepatocytes (IC₅₀ > 100 μM). Mechanistically, it induces G1 cell cycle arrest by upregulating p21 expression and downregulating cyclin D1 .
Comparative Analysis with Structural Analogs
Cyclobutane vs. Cyclopropane Derivatives
Replacing the cyclobutane ring with cyclopropane (as in 1-(3-(trifluoromethoxy)phenyl)cyclopropan-1-amine) reduces metabolic stability (t₁/₂ in liver microsomes: 12 min vs. 45 min) but improves blood-brain barrier penetration (LogBB = 0.4 vs. 0.2) .
Trifluoromethoxy vs. Trifluoromethyl Substitution
The -OCF₃ group confers 3-fold greater COX-2 selectivity compared to -CF₃ analogs, attributed to improved hydrogen bonding with Arg120 in the enzyme’s active site .
Applications in Materials Science
The compound’s rigid structure and thermal stability (decomposition temperature = 280°C) make it a candidate for high-performance polymers. Incorporation into polyamide backbones increases tensile strength by 40% compared to benzene-based analogs .
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